molecular formula C7H13NO2 B13146655 trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid

trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid

Cat. No.: B13146655
M. Wt: 143.18 g/mol
InChI Key: QMRAUVIRRTYDBE-UHNVWZDZSA-N
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Description

trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid is a cyclobutane derivative with an amino group and a carboxylic acid group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with ammonia or an amine source, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

    3,3-Dimethylcyclobutanecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    trans-2-Amino-3-methylcyclobutanecarboxylic acid: Has a similar structure but with one less methyl group, affecting its steric properties and reactivity.

Uniqueness: trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclobutane ring, providing a combination of reactivity and structural rigidity that is valuable in various applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(2)3-4(5(7)8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m1/s1

InChI Key

QMRAUVIRRTYDBE-UHNVWZDZSA-N

Isomeric SMILES

CC1(C[C@H]([C@@H]1N)C(=O)O)C

Canonical SMILES

CC1(CC(C1N)C(=O)O)C

Origin of Product

United States

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